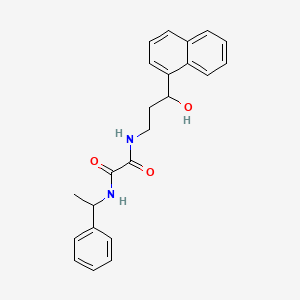

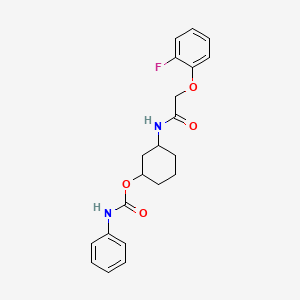

![molecular formula C16H17N3O7 B2701642 dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986518-86-8](/img/structure/B2701642.png)

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some related compounds such as 2-(3,4-Dimethoxyphenyl)ethanol have been studied, and their properties such as boiling point, melting point, and solubility have been reported .

Wissenschaftliche Forschungsanwendungen

Antiviral Activities

Research exploring the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate has led to the creation of substances with notable antiviral properties. Specifically, compounds derived from this process have shown moderate virucidal activity and can partially inhibit the absorption of viruses to susceptible cells. This work underscores the potential of these chemical structures in the development of new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).

Catalytic Applications

The utility of 1,2,3-triazoles in catalytic processes has been demonstrated through the ruthenium-catalyzed cycloaddition of aryl azides and alkynes. This method facilitates the formation of 1,5-disubstituted 1,2,3-triazoles, offering advantages such as higher yields, cleaner product profiles, and reduced reaction times, especially when conducted under microwave irradiation. This approach highlights the efficiency of utilizing 1,2,3-triazole derivatives in synthetic chemistry for constructing complex molecules (Rasmussen et al., 2007).

Fluorescent Molecular Probes

The synthesis and application of fluorescent dyes incorporating 1,2,3-triazole frameworks have been explored, demonstrating their potential as solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for the development of ultrasensitive fluorescent molecular probes. Such probes could revolutionize the study of biological events and processes, thanks to their high fluorescence quantum yields and significant Stokes shifts (Diwu et al., 1997).

Novel Synthetic Methodologies

Innovative synthetic routes have been developed for creating 1,2,3-triazole derivatives, such as the highly regioselective synthesis of triazoloapyrimidinedicarboxylates. Utilizing silica sodium carbonate as a solid base catalyst offers a mild, convenient, and environmentally benign procedure, underscoring the adaptability of 1,2,3-triazole derivatives in organic synthesis (Karami et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c1-23-11-6-5-9(7-12(11)24-2)10(20)8-19-14(16(22)26-4)13(17-18-19)15(21)25-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULGJFLYDRVIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

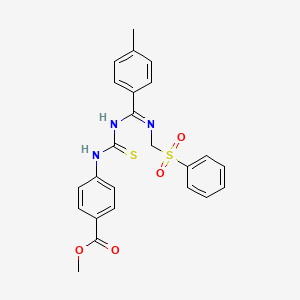

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)

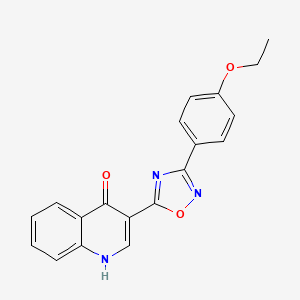

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)

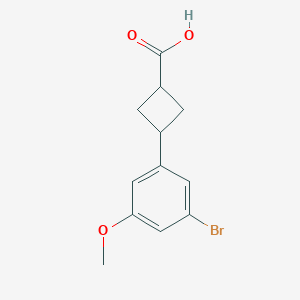

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)